molecular formula C12H18O B8383702 Spiro[4.6]undec-8-ene-2-carbaldehyde

Spiro[4.6]undec-8-ene-2-carbaldehyde

Cat. No. B8383702
M. Wt: 178.27 g/mol
InChI Key: RSWWICWBRKJUGW-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of spiro[4.6]undec-8-ene-2-carbaldehyde (44 mg) obtained in Step 5 in methanol (1 mL) was added sodium borohydride (9 mg), followed by stirring at room temperature overnight. Then, after addition of aqueous hydrochloric acid solution, the reaction mixture was extracted with ethyl acetate twice. The organic layer was washed with saturated brine, dried and concentrated to give spiro[4.6]undec-8-ene-2-methanol (44 mg).
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2([CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][CH:2]1[CH:12]=[O:13].[BH4-].[Na+].Cl>CO>[CH2:1]1[C:5]2([CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6]2)[CH2:4][CH2:3][CH:2]1[CH2:12][OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
C1C(CCC12CCC=CCC2)C=O
Name
Quantity
9 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1C(CCC12CCC=CCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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